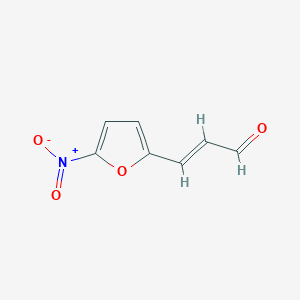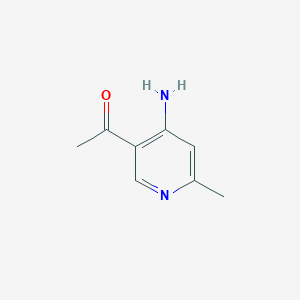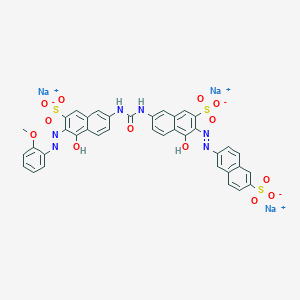
Methyl 1-methylpiperidine-3-carboxylate
概要
説明
“Methyl 1-methylpiperidine-3-carboxylate” is a compound with the molecular formula C8H15NO2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylpiperidine-3-carboxylate” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
“Methyl 1-methylpiperidine-3-carboxylate” has a molecular weight of 157.21 . It has a density of 1.0±0.1 g/cm³ and a boiling point of 190.0±33.0 °C at 760 mmHg .科学的研究の応用
Pharmacology: Drug Synthesis and Optimization
Methyl 1-methylpiperidine-3-carboxylate: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its piperidine core is a common motif in many therapeutic agents . The compound’s ability to undergo reactions such as amination and cyclization makes it a versatile precursor for creating a wide range of piperidine derivatives, which are integral to drugs targeting central nervous system disorders, cardiovascular diseases, and more .
Material Science: Polymer Research
In material science, this compound can be used to modify the properties of polymers. Its incorporation into polymer chains can potentially alter the thermal stability, rigidity, and solubility of the material, making it suitable for specialized applications .
Chemical Synthesis: Catalyst and Reagent Development
Methyl 1-methylpiperidine-3-carboxylate: serves as a building block in the development of catalysts and reagents used in organic synthesis. Its structural flexibility allows chemists to design novel compounds that can facilitate or drive chemical reactions, including those that are part of complex synthesis pathways for natural products and medicinal compounds .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can be used as a standard or reference material in chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Life Science Research: Biochemical Studies
In life science research, Methyl 1-methylpiperidine-3-carboxylate can be utilized in the study of biochemical pathways and processes. It may act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action of various enzymes .
Industrial Applications: Process Optimization
Industrially, this compound finds applications in process optimization. It can be used to improve the efficiency of chemical processes, reduce waste, and enhance the yield of desired products. Its role in the synthesis of complex molecules is crucial for the large-scale production of pharmaceuticals and other chemicals .
Safety and Hazards
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 1-methylpiperidine-3-carboxylate”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
特性
IUPAC Name |
methyl 1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOWWWENNCINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903131 | |
| Record name | NoName_3728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpiperidine-3-carboxylate | |
CAS RN |
1690-72-8 | |
| Record name | 1-Methylnipecotinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-methylnipecotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL N-METHYLNIPECOTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying Methyl 1-methylpiperidine-3-carboxylate in Staphylococcus aureus?
A1: The identification of Methyl 1-methylpiperidine-3-carboxylate in Staphylococcus aureus [] suggests its potential role in the bacterium's metabolism or other cellular processes. This finding could serve as a starting point for further research into the compound's specific function within the bacterium. Understanding the role of such compounds could potentially aid in developing new strategies to combat Staphylococcus aureus infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















